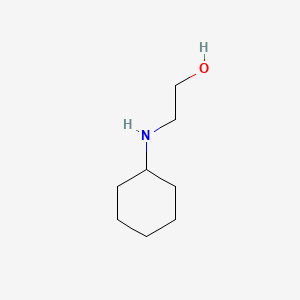

N-Cyclohexylethanolamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUMZJAQENFQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182633 | |

| Record name | Ethanol, 2-(cyclohexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2842-38-8 | |

| Record name | 2-(Cyclohexylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(cyclohexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclohexylaminoethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F723W4Z785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for N Cyclohexylethanolamine

Established Synthesis Routes and Mechanistic Investigations

The production of N-Cyclohexylethanolamine is dominated by two primary synthetic strategies: the direct reaction of cyclohexylamine (B46788) with ethylene (B1197577) oxide and the catalytic hydrogenation of appropriate precursors. Each method presents distinct advantages and is subject to specific reaction conditions for optimal performance.

Nucleophilic Attack of Cyclohexylamine on Ethylene Oxide

The most prevalent industrial method for the synthesis of this compound involves the ring-opening of ethylene oxide by cyclohexylamine. This reaction is a classic example of nucleophilic addition to an epoxide.

The fundamental mechanism of this reaction involves the nucleophilic attack of the nitrogen atom of cyclohexylamine on one of the carbon atoms of the ethylene oxide ring. This attack proceeds via an SN2-type mechanism, leading to the opening of the strained three-membered epoxide ring.

The reaction is initiated by the lone pair of electrons on the nitrogen atom of cyclohexylamine, which acts as the nucleophile. This lone pair attacks one of the electrophilic carbon atoms of the ethylene oxide ring. Simultaneously, the carbon-oxygen bond of the epoxide begins to break, relieving the ring strain. This concerted process results in the formation of an intermediate zwitterion. Subsequently, a proton transfer, typically facilitated by another molecule of cyclohexylamine or a solvent molecule, occurs to neutralize the negative charge on the oxygen atom, yielding the final product, this compound.

C₆H₁₁NH₂ + (CH₂)₂O → C₆H₁₁NHCH₂CH₂OH

This mechanism is favored due to the high reactivity of the strained epoxide ring and the nucleophilicity of the primary amine.

The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of key reaction parameters.

Temperature: The reaction is typically conducted at elevated temperatures to ensure a sufficient reaction rate. However, excessively high temperatures can lead to the formation of byproducts, such as the dialkylation product, N-Cyclohexyldiethanolamine. The optimal temperature range is generally between 50-150 °C.

Pressure: The reaction is often carried out under pressure to maintain the volatile ethylene oxide in the liquid phase and to increase the reaction rate. The pressure is typically maintained between 10 to 50 atmospheres.

Stoichiometry: The molar ratio of the reactants is a critical factor in controlling the product distribution. An excess of cyclohexylamine is often used to favor the formation of the monoalkylation product, this compound, and to minimize the formation of the di- and tri-ethanolamine derivatives. A molar ratio of cyclohexylamine to ethylene oxide of 2:1 to 5:1 is commonly employed.

Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Range | Effect on Yield and Selectivity |

|---|---|---|

| Temperature | 50-150 °C | Higher temperatures increase reaction rate but may decrease selectivity by promoting side reactions. |

| Pressure | 10-50 atm | Maintains ethylene oxide in the liquid phase and increases reaction rate. |

| Cyclohexylamine:Ethylene Oxide Molar Ratio | 2:1 to 5:1 | Excess cyclohexylamine favors the formation of the desired mono-adduct and minimizes polysubstitution. |

While the reaction can be carried out without a solvent, the use of a suitable solvent can help to control the reaction temperature and improve the homogeneity of the reaction mixture.

Solvents: Protic solvents, such as water or alcohols (e.g., ethanol, isopropanol), can participate in the proton transfer step and facilitate the ring-opening of the epoxide. Aprotic polar solvents, such as ethers or ketones, can also be used. The choice of solvent can influence the reaction rate and the product distribution.

Catalysts: The reaction can be catalyzed by both acids and bases.

Acid Catalysis: In the presence of an acid catalyst, the epoxide oxygen is protonated, which makes the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by the amine. This can accelerate the reaction rate.

Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity and thereby enhancing the reaction rate. However, in the case of primary amines like cyclohexylamine, base catalysis is less common as the amine itself is sufficiently nucleophilic.

In many industrial processes, the reaction is carried out without an external catalyst, relying on the inherent reactivity of the starting materials.

Hydrogenation of Precursors for this compound Synthesis

Catalytic hydrogenation involves the addition of hydrogen across a double or triple bond, or the reduction of a functional group, in the presence of a metal catalyst. For the synthesis of this compound, this can be achieved through the hydrogenation of an imine intermediate formed in a reductive amination process or by the reduction of an aromatic ring in a precursor molecule.

A plausible precursor for this route is N-(2-hydroxyethyl)aniline. The catalytic hydrogenation of the benzene ring in N-(2-hydroxyethyl)aniline would yield this compound. This reaction would typically be carried out using a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium on alumina (Ru/Al₂O₃), under high pressure of hydrogen.

Another potential pathway is the reductive amination of cyclohexanone (B45756) with ethanolamine (B43304). In this two-step, one-pot process, cyclohexanone and ethanolamine first react to form an imine intermediate. This imine is then hydrogenated in situ to produce this compound. Common catalysts for this type of reaction include palladium on carbon (Pd/C) or Raney nickel.

Catalytic Hydrogenation Methods for this compound Synthesis

| Precursor | Catalyst | General Reaction Conditions | Product |

|---|---|---|---|

| N-(2-hydroxyethyl)aniline | Rh/C, Ru/Al₂O₃ | High pressure H₂, elevated temperature | This compound |

| Cyclohexanone and Ethanolamine (via imine intermediate) | Pd/C, Raney Ni | H₂ atmosphere, moderate temperature | This compound |

Precursor Design and Selection for Enhanced Yields

The synthesis of this compound is fundamentally influenced by the choice of precursors. The most direct and industrially significant route involves the reaction of cyclohexylamine with ethylene oxide. The efficiency and yield of this reaction are highly dependent on the reaction conditions and the molar ratio of the reactants.

To enhance the yield of the desired mono-alkoxylated product, this compound, and minimize the formation of the primary byproduct, N,N-bis(2-hydroxyethyl)cyclohexylamine, careful control over the reaction parameters is essential. Utilizing a surplus of cyclohexylamine shifts the equilibrium towards the formation of the secondary amine. The reaction is typically performed in the absence of a solvent or in a polar solvent like ethanol or water under elevated temperature and pressure. The selection of a catalyst can also play a role, although the inherent nucleophilicity of the amine is often sufficient to open the strained epoxide ring.

Key considerations for precursor selection and reaction optimization include:

Purity of Reactants : High-purity cyclohexylamine and ethylene oxide are crucial to prevent side reactions and ensure a clean product profile.

Molar Ratio : An excess of cyclohexylamine is employed to favor the formation of the monosubstituted product over the disubstituted byproduct.

Temperature and Pressure : These parameters are optimized to ensure a reasonable reaction rate without promoting excessive byproduct formation or decomposition.

Alternative Synthetic Approaches

Beyond the primary industrial method, alternative pathways offer versatility and may be preferred in specific laboratory contexts.

Amination Reactions of Halogenoalkanes with Amines

A well-established alternative for forming the C-N bond in this compound is through the nucleophilic substitution reaction between a halogenoalkane and an amine. studymind.co.uk This can be approached in two ways:

Cyclohexylamine and a 2-Haloethanol : Reacting cyclohexylamine with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol.

Ethanolamine and a Halocyclohexane : Reacting ethanolamine with a halocyclohexane, such as bromocyclohexane or chlorocyclohexane.

In the first and more common approach, the lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen in the 2-haloethanol. studymind.co.uk This process forms a hydrohalide salt of this compound. A base, often an excess of the starting amine or an inorganic base like potassium carbonate, is required to neutralize the acid generated and liberate the free amine product. A significant drawback of this method is the potential for over-alkylation, where the this compound product can react with another molecule of the 2-haloethanol to form a tertiary amine. youtube.com Using a large excess of cyclohexylamine helps to mitigate this side reaction. youtube.com

A specific preparatory method involves the reaction of cyclohexylamine with 1,2-dichloroethane in the presence of sodium sulfite and a copper powder catalyst, followed by hydrolysis, to yield a related sulfonic acid derivative, demonstrating the utility of haloalkanes in reacting with cyclohexylamine. google.com

Reduction of Nitriles to Amines

The reduction of nitriles is a fundamental method for the synthesis of primary amines. libretexts.org While not a direct route to the secondary amine this compound, this methodology can be adapted in a multi-step sequence. For instance, a precursor nitrile could be synthesized and then reduced to a primary amine, which is subsequently alkylated.

The reduction of the nitrile group (-C≡N) to an aminomethyl group (-CH₂NH₂) can be accomplished using several powerful reducing agents. libretexts.org

Lithium Aluminum Hydride (LiAlH₄) : This is a highly effective reagent for converting nitriles to primary amines. The reaction typically occurs in an anhydrous ether solvent, followed by an aqueous workup to yield the amine. libretexts.orglibretexts.org

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium, platinum, or nickel. libretexts.org

Borane Derivatives : Reagents like diisopropylaminoborane, in the presence of a catalyst like lithium borohydride (B1222165), have been shown to reduce a wide variety of nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org

This approach is generally less efficient for producing this compound compared to direct alkylation methods due to the number of steps involved.

| Reducing Agent | Typical Conditions | Advantages | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, aqueous workup | High efficiency, widely applicable | libretexts.orglibretexts.org |

| Catalytic Hydrogenation (H₂/Metal) | Elevated temperature and pressure | Avoids metal hydride reagents | libretexts.org |

| Diisopropylaminoborane/LiBH₄ | Catalytic LiBH₄ | High yields, tolerates some functional groups | nih.govorganic-chemistry.org |

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry has focused on developing methods to control the three-dimensional arrangement of atoms, a field known as stereoselective synthesis.

Enantioselective Synthesis of Chiral this compound

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images called enantiomers. Enantioselective synthesis aims to produce one of these enantiomers preferentially, which is crucial in pharmaceutical development as different enantiomers can have distinct biological activities. wikipedia.org

Strategies for the enantioselective synthesis of chiral β-amino alcohols like this compound often involve asymmetric reduction of a corresponding α-aminoketone or the asymmetric addition of a nucleophile to an imine. Biocatalytic methods using engineered enzymes have also emerged as a powerful tool for asymmetric N-H carbene insertion reactions to form chiral amines. rochester.edu

Application of Chiral Auxiliaries in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereocenter. Common classes of chiral auxiliaries that are effective in synthesizing chiral amines and alcohols include:

Oxazolidinones : Evans oxazolidinones are widely used to direct stereoselective alkylation, aldol (B89426), and reduction reactions.

Sulfinamides : Chiral tert-butanesulfinamide, known as Ellman's auxiliary, is particularly effective for the asymmetric synthesis of chiral amines. wikipedia.orgosi.lv It can be condensed with a ketone or aldehyde to form a chiral N-sulfinyl imine, which then undergoes diastereoselective addition of a nucleophile. The auxiliary is subsequently removed under mild acidic conditions.

Pseudoephedrine : This naturally derived amino alcohol can be used as a chiral auxiliary to form chiral amides, which can then undergo diastereoselective enolate alkylation to create new stereocenters. wikipedia.org

The general scheme for using a chiral auxiliary in this context would involve reacting a precursor, such as a cyclohexyl-based imine or ketone, with a chiral auxiliary. The resulting intermediate then undergoes a diastereoselective transformation (e.g., reduction or Grignard addition). The final step is the cleavage of the auxiliary to yield the enantiomerically enriched this compound.

| Chiral Auxiliary Type | Example | Application | Reference |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylations, aldol reactions | |

| Sulfinamides | tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines via imines | wikipedia.orgosi.lv |

| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation of amides | wikipedia.org |

| Vicinal Diamines | (1S,2S)-1,2-Diaminocyclohexane | Used as ligands or to form chiral aminals | myuchem.com |

Asymmetric Catalysis for this compound Production

The synthesis of enantiomerically pure this compound, a chiral β-amino alcohol, is of significant interest due to the prevalence of such motifs in pharmaceuticals and other bioactive molecules. Asymmetric catalysis provides a direct and efficient route to access specific stereoisomers. Key strategies include organocatalysis, biocatalysis, and transition-metal catalysis.

Organocatalysis: Chiral organic molecules can effectively catalyze the enantioselective synthesis of β-amino alcohols. For instance, L-proline has been demonstrated to catalyze the direct asymmetric three-component Mannich reaction of aldehydes, ketones, and amines, yielding optically active β-amino compounds acs.org. This approach could be adapted for this compound by reacting cyclohexanone, an appropriate C2-aldehyde equivalent, and an amine source in the presence of a chiral organocatalyst.

Transition-Metal Catalysis: Chiral transition-metal complexes are powerful tools for asymmetric synthesis. Ruthenium and copper catalysts, in particular, have shown high efficacy. A notable method involves the intramolecular C(sp³)–H nitrene insertion to create chiral oxazolidin-2-ones, which are precursors to chiral β-amino alcohols, achieving up to 99% yield and 99% enantiomeric excess (ee) with a chiral ruthenium catalyst sciengine.com. Another strategy employs a chiral copper catalyst in a radical relay mechanism to achieve regio- and enantioselective β-C–H amination of alcohols nih.gov. These methods represent state-of-the-art approaches for establishing the chiral center in β-amino alcohols like this compound.

Biocatalysis: Enzymes offer a highly selective and environmentally benign route for producing chiral amines and alcohols. Engineered enzymes, such as monoamine oxidases (MAO-N) from Aspergillus niger, have been developed to synthesize a wide range of enantiomerically pure primary, secondary, and tertiary amines semanticscholar.orgwiley.com. Amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of ketones, which is a direct pathway to chiral amines nih.gov. For this compound, a biocatalytic approach could involve the reductive amination of a cyclohexyl-containing keto-alcohol precursor, leveraging the high stereoselectivity of an engineered enzyme.

| Catalytic Method | Catalyst Example | General Substrates | Key Advantages |

| Organocatalysis | L-Proline | Aldehydes, Ketones, Amines | Metal-free, readily available catalysts, operationally simple acs.org. |

| Transition-Metal Catalysis | Chiral Ruthenium or Copper Complexes | Alcohols, N-Benzoyloxycarbamates | High yields and enantioselectivities, applicable to non-activated C-H bonds sciengine.comnih.gov. |

| Biocatalysis | Engineered Monoamine Oxidase (MAO-N), Amine Dehydrogenase (AmDH) | Amines, Ketones | High stereoselectivity, mild reaction conditions, sustainable semanticscholar.orgwiley.comnih.gov. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into chemical synthesis to reduce environmental impact. For this compound, this involves adopting solvent-free reaction conditions and utilizing renewable raw materials.

Eliminating organic solvents from chemical reactions reduces waste, cost, and safety hazards. Key solvent-free techniques applicable to this compound synthesis include mechanochemistry and microwave-assisted synthesis.

Mechanochemistry: This technique uses mechanical force, typically through ball milling, to induce chemical reactions in the solid state nih.govnih.govencyclopedia.pub. The efficient mixing and energy transfer can lead to quantitative yields without the need for solvents nih.gov. The synthesis of N-substituted amines can be achieved through this method, suggesting its potential for the reaction between cyclohexylamine and an ethylene oxide equivalent under solvent-free conditions rsc.org.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of reaction mixtures, often leading to dramatically reduced reaction times and improved yields compared to conventional heating anton-paar.comrsc.orgnih.gov. This technique has been successfully applied to the synthesis of a vast array of nitrogen-containing heterocycles and other molecules, often under solvent-free conditions rsc.orgnih.govlew.rochim.it. The synthesis of this compound could be accelerated by using a dedicated microwave reactor, potentially without a solvent, by reacting cyclohexylamine with ethylene oxide.

| Technique | Principle | Potential Advantages for this compound Synthesis |

| Mechanochemistry (Ball Milling) | Mechanical energy induces reaction between solid reactants. | Avoids bulk solvents, can lead to high yields, eco-friendly nih.govnih.gov. |

| Microwave-Assisted Synthesis | Rapid, uniform heating via dielectric interactions. | Significant reduction in reaction time, increased yields, potential for solvent-free conditions anton-paar.comnih.gov. |

Transitioning from petrochemical-based feedstocks to renewable, bio-based resources is a cornerstone of sustainable chemistry. The synthesis of this compound can be made greener by sourcing its primary precursors, cyclohexylamine and ethanolamine (derived from ethylene oxide), from renewable materials.

Bio-based Ethanolamine/Ethylene Oxide: Traditionally derived from petroleum, ethylene oxide can now be produced from bio-ethanol. This creates a more sustainable pathway to ethanolamine, a key building block for this compound.

Bio-based Cyclohexylamine: Cyclohexylamine is conventionally produced via the hydrogenation of aniline, which is derived from fossil fuels. An alternative, renewable route involves the use of platform chemicals derived from lignocellulosic biomass. For example, guaiacol, which can be obtained from lignin, can be catalytically converted to cyclohexylamine.

The adoption of these bio-based precursors allows for the production of this compound with a significantly reduced carbon footprint, moving towards a more circular and sustainable chemical industry.

Process Optimization and Scalability in Industrial and Laboratory Settings

Optimizing synthetic processes for efficiency, yield, and purity is crucial for both laboratory-scale research and industrial-scale manufacturing. This involves selecting the appropriate reactor technology and fine-tuning reaction parameters.

The choice between batch and continuous flow reactors depends on factors like production scale, reaction kinetics, and safety considerations.

Batch Reactors: In batch processing, reactants are loaded into a vessel and the reaction proceeds over time. This method is versatile and widely used in laboratories for its flexibility in handling different reactions and scales labmanager.com.

Continuous Flow Reactors: In flow chemistry, reactants are continuously pumped through a tube or microreactor where the reaction occurs aragen.com. This technology offers superior control over reaction parameters like temperature and mixing, leading to better consistency and safety, especially for exothermic reactions labmanager.comkilolabs.comlabx.com. For the synthesis of this compound, a continuous flow setup can offer significant advantages in terms of heat management (the reaction of amines with ethylene oxide is highly exothermic), improved safety due to smaller reaction volumes, and higher throughput for industrial production kilolabs.comlabx.comresearchgate.netrsc.org.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent due to high surface-area-to-volume ratio kilolabs.com. |

| Safety | Higher risk with large volumes of hazardous materials kilolabs.com. | Inherently safer due to small reaction volumes labmanager.comlabx.com. |

| Scalability | Often requires redesigning the reactor. | Scaled by running the system for longer periods or increasing flow rates labmanager.com. |

| Process Control | More challenging to maintain uniform conditions. | Precise control over temperature, pressure, and residence time labmanager.comaragen.com. |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility labmanager.com. |

Maximizing the yield and purity of this compound requires careful control over reaction conditions and effective purification strategies.

Reaction Condition Optimization: Key parameters influencing the reaction between cyclohexylamine and ethylene oxide include temperature, pressure, reactant concentrations, and catalyst choice. A primary challenge in the synthesis of mono-N-alkylated ethanolamines is preventing the formation of the N,N-dialkylated by-product chemrxiv.orgchemrxiv.org. Using a molar excess of the amine can favor the formation of the desired mono-adduct. Modern optimization strategies like Design of Experiments (DoE) and Bayesian Optimization can be employed to systematically explore the parameter space and identify the optimal conditions for maximizing yield and selectivity with minimal experimental effort beilstein-journals.orgcreative-biolabs.comprismbiolab.comnih.govchimia.ch.

Purification Techniques: After the reaction, the crude product mixture will contain unreacted starting materials, the desired this compound, and potential by-products. Standard purification techniques include:

Distillation: Fractional distillation under reduced pressure is a common method for separating liquids with different boiling points.

Crystallization: If the product or its salt is a solid, crystallization can be an effective method for purification. For instance, the product can be converted to its hydrochloride salt, which may have better crystallization properties google.com.

Chromatography: For laboratory-scale purification, column chromatography is often used to achieve high purity.

The choice of purification method will depend on the scale of the synthesis and the physical properties of the compounds in the reaction mixture. For industrial production, distillation and crystallization are generally preferred for their cost-effectiveness and scalability google.com.

Reactivity and Derivatization of N Cyclohexylethanolamine

Nucleophilic Reactivity of the Amine Functionality

The nitrogen atom in N-Cyclohexylethanolamine has a lone pair of electrons, making the amine group a potent nucleophile. msu.edu This nucleophilicity is central to a wide range of reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

This compound readily reacts with alkyl halides in a process known as N-alkylation. wikipedia.org This reaction is a type of nucleophilic aliphatic substitution, typically proceeding via an S(_N)2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.compressbooks.pub The product is a more substituted amine. wikipedia.org

The selectivity for mono-N-alkylation versus di-N-alkylation can be influenced by the stoichiometry of the reactants and the nature of the alkyl halide. researchgate.net Using an excess of the amine can favor monosubstitution. mnstate.edu The reaction rate can be influenced by the nature of the leaving group on the alkylating agent, with reactivity generally following the trend I > Br > Cl > F for alkyl halides. lumenlearning.com

| Amine Reactant | Alkylating Agent | Product | Reaction Conditions |

|---|---|---|---|

| Ammonia (B1221849) | Alkyl Halide | Primary Amine | - |

| Primary Amine | Alkyl Halide | Secondary Amine | - |

| Secondary Amine | Alkyl Halide | Tertiary Amine | - |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium (B1175870) Salt | Menschutkin Reaction |

Alkylation of amines can also be achieved using alcohols as alkylating agents, often mediated by a metal catalyst in what is known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov

This compound, as a secondary amine, reacts with aldehydes and ketones to form enamines. lumenlearning.comlibretexts.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.comchemistrysteps.com

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. youtube.com Protonation of the hydroxyl group converts it into a good leaving group (water). chemistrysteps.comyoutube.com Subsequent elimination of water leads to the formation of an iminium ion. chemistrysteps.com Since the nitrogen in a secondary amine is not bonded to a hydrogen that can be eliminated to form a neutral imine, a proton is removed from an adjacent carbon, leading to the formation of the C=C double bond characteristic of an enamine. libretexts.orgchemistrysteps.com

The reaction is reversible, and the equilibrium can be shifted towards the enamine product by removing the water that is formed, often by azeotropic distillation using a Dean-Stark apparatus. operachem.com The pH of the reaction must be carefully controlled; it is generally most effective around a pH of 5. lumenlearning.comlibretexts.org

Amide Formation: The amine functionality of this compound can be acylated by reaction with carboxylic acid derivatives such as acyl chlorides and acid anhydrides to form amides. mnstate.edupulsus.com These reactions are typically rapid and exothermic. When reacting with an acid chloride, an excess of the amine or the addition of a non-nucleophilic base is often used to neutralize the HCl byproduct. reddit.comuci.edu

Direct reaction with a carboxylic acid to form an amide is generally difficult as the basic amine will deprotonate the carboxylic acid to form an unreactive carboxylate salt. khanacademy.orglibretexts.org However, the reaction can be driven by heating the ammonium carboxylate salt above 100°C to remove water, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.orglibretexts.orgkhanacademy.org

Sulfonamide Formation: this compound reacts with sulfonyl chlorides in the presence of a base to form sulfonamides. libretexts.org This reaction is analogous to acylation with a carboxylic acid derivative. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. libretexts.org Sulfonamides are important functional groups in medicinal chemistry. nih.govresearchgate.netucl.ac.uk

| Agent Type | Example Reagent | Product with this compound |

|---|---|---|

| Acyl Chloride | Acetyl Chloride | N-acetyl-N-cyclohexylethanolamine |

| Acid Anhydride | Acetic Anhydride | N-acetyl-N-cyclohexylethanolamine |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | N-benzenesulfonyl-N-cyclohexylethanolamine |

As a secondary amine, this compound can be alkylated to a tertiary amine, which can then undergo further reaction with an alkyl halide to form a quaternary ammonium salt. wikipedia.org This final alkylation step is known as the Menschutkin reaction. scienceinfo.comnih.gov In this S(_N)2 reaction, the tertiary amine acts as a nucleophile, attacking the alkyl halide to form the quaternary ammonium cation, with the halide as the corresponding anion. scienceinfo.comnih.gov This reaction is not possible beyond the quaternary stage, making it a useful method for synthesizing these salts. wikipedia.org

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound can undergo reactions typical of alcohols, most notably esterification.

The hydroxyl group of this compound can be converted to an ester through reaction with carboxylic acids or, more efficiently, with more reactive carboxylic acid derivatives like acid chlorides. chemistrysteps.com

Reaction with a carboxylic acid, known as Fischer esterification, is an acid-catalyzed equilibrium process. The reaction can be driven to completion by using an excess of one reactant or by removing the water formed during the reaction.

A more common and generally higher-yielding method for ester synthesis is the reaction of the alcohol with an acyl chloride. chemistrysteps.com This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the hydrogen chloride (HCl) that is produced. chemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. chemistrysteps.com

Chlorination Reactions

The conversion of the alcohol moiety in this compound to a chloride is a key transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting alcohols into alkyl chlorides. youtube.comsciencemadness.org The reaction involves the hydroxyl group of the ethanolamine (B43304) attacking the sulfur atom of thionyl chloride, which subsequently leads to the displacement of the hydroxyl group by a chloride ion.

The reaction of β-amino alcohols like this compound with thionyl chloride can, however, follow different pathways depending on the reaction conditions, particularly the presence or absence of a base. researchgate.net

Formation of 1-chloro-(2-alkylamino)ethanes : In the absence of a base, the reaction can lead to the formation of a quaternary nitrogen species, ultimately yielding the chlorinated amine hydrochloride. researchgate.net

Formation of 1,2,3-Oxathiazolidine-2-oxides : In the presence of an amine base, a different pathway is favored. The base prevents the quaternization of the nitrogen by neutralizing the acidic protons generated during the reaction. researchgate.net This leads to an intramolecular cyclization, forming a heterocyclic compound, specifically 1,2,3-cyclohexyloxathiazolidine-2-oxide. researchgate.net

Computational studies have explored the energy profiles for these competing reactions, confirming that the presence of a base is crucial for directing the synthesis towards the heterocyclic product in high yields. researchgate.net

Table 1: Products of this compound Chlorination with Thionyl Chloride

| Condition | Major Product | Product Type |

|---|---|---|

| No Base | N-cyclohexyl-N-(2-chloroethyl)amine hydrochloride | Chlorinated Amine Salt |

Oxidation Reactions of the Alcohol Moiety

This compound possesses a secondary alcohol group, which can be oxidized to a ketone. chemistrysteps.combyjus.com This transformation is a fundamental reaction in organic synthesis. The product of this oxidation is N-cyclohexyl-2-aminoethan-1-one. Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols stops at the ketone stage because it would require the cleavage of a carbon-carbon bond for further oxidation. byjus.comlibretexts.org

A wide array of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents to milder, more selective systems. chemistrysteps.comlibretexts.org The choice of reagent often depends on the desired reaction conditions and the presence of other functional groups.

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent/System | Name/Type | Typical Product |

|---|---|---|

| H₂CrO₄ (from CrO₃ or Na₂Cr₂O₇ in H₂SO₄) | Jones Reagent (Strong Oxidant) | Ketone |

| KMnO₄ | Potassium Permanganate (Strong Oxidant) | Ketone |

| Pyridinium Chlorochromate (PCC) | Mild Oxidant | Ketone |

| Dess-Martin Periodinane (DMP) | Mild Oxidant | Ketone |

The general mechanism for many of these oxidations involves the formation of an intermediate ester (e.g., a chromate (B82759) ester), followed by an elimination step where a base removes a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com

Reactions with Inorganic and Organic Acids

The secondary amine group in this compound imparts basic properties to the molecule, allowing it to react with a variety of acids.

Salt Formation and pH-Dependent Behavior

As a weak base, the nitrogen atom of this compound can be protonated by both inorganic and organic acids to form ammonium salts. This acid-base reaction is a fundamental property of amines. For example, reaction with hydrochloric acid (HCl) would yield N-cyclohexyl-N-(2-hydroxyethyl)ammonium chloride.

This protonation is a reversible equilibrium, and the extent to which the amine is protonated is dependent on the pH of the solution. At a pH below the pKa of the conjugate acid, the protonated, salt form will predominate. Conversely, at a pH above the pKa, the unprotonated, free base form will be the major species. This pH-dependent behavior significantly influences the compound's physical properties, such as its solubility in water. The salt form is generally much more water-soluble than the free base due to its ionic nature.

Reactions with Acid Gases

Alkanolamines are widely used in industrial processes, such as natural gas sweetening, to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂). processecology.comjmsse.in this compound, as an alkanolamine, can also react with these gases. The reactions are acid-base in nature, where the amine acts as a base to neutralize the acidic gases. jmsse.inmedwinpublishers.com

Reaction with Hydrogen Sulfide (H₂S): H₂S is a weak acid that can be absorbed by the amine solution. The amine protonates, and the hydrogen sulfide forms a bisulfide ion, resulting in the formation of an ammonium salt. chemmethod.comchemmethod.com

Reaction with Carbon Dioxide (CO₂): As a secondary amine, this compound can react with CO₂. The reaction mechanism for secondary amines with CO₂ in an aqueous solution typically involves the formation of a carbamate.

These reactions are reversible. The absorbed acid gases can be released by heating the "rich" amine solution (the solution containing the absorbed gases) in a regenerator unit, allowing the "lean" amine to be recycled. processecology.com The efficiency of this absorption is influenced by factors such as temperature and the partial pressure of the acid gas. processecology.comjmsse.in

Formation of this compound Derivatives for Specific Applications

The dual functionality of this compound makes it a valuable precursor for synthesizing more complex molecules, particularly heterocyclic compounds. encyclopedia.pubnih.gov

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. The structure of this compound, with a nucleophilic nitrogen and a hydroxyl group separated by a two-carbon chain, is well-suited for forming five- or six-membered rings.

As previously discussed in section 3.2.2, the reaction of this compound with thionyl chloride in the presence of a base is a direct method for synthesizing a five-membered heterocyclic derivative, 1,2,3-cyclohexyloxathiazolidine-2-oxide. researchgate.net This reaction proceeds via an intramolecular cyclization where the nitrogen and oxygen atoms become part of the newly formed ring.

Other synthetic strategies can also be employed. For instance, the alcohol can be converted into a good leaving group, followed by an intramolecular nucleophilic attack by the amine nitrogen to close the ring, forming a substituted morpholine (B109124) or piperazine (B1678402) derivative, depending on the specific reagents and reaction pathways. organic-chemistry.org Such cyclization reactions are a cornerstone of synthetic organic chemistry for creating diverse heterocyclic scaffolds. organic-chemistry.orgrsc.org

Development of Novel Polymeric Materials and Resins

This compound possesses two reactive functional groups, a secondary amine and a primary hydroxyl group, which allow for its potential incorporation into a variety of polymeric structures. Its bifunctionality enables it to act as a monomer or a modifying agent in the synthesis of novel polymeric materials and resins with tailored properties. The cyclohexyl group can impart hydrophobicity, thermal stability, and mechanical strength to the resulting polymer, while the ethanolamine backbone offers sites for further functionalization.

Research into analogous compounds suggests several pathways for the utilization of this compound in polymer chemistry:

Polyurethanes: The hydroxyl group of this compound can react with isocyanates to form urethane (B1682113) linkages, a fundamental reaction in the synthesis of polyurethanes. By acting as a chain extender or a crosslinking agent, it can be used to modify the properties of polyurethane foams, elastomers, coatings, and adhesives. The incorporation of the bulky cyclohexyl group could potentially enhance the thermal and mechanical properties of the resulting polyurethane.

Epoxy Resins: The secondary amine group of this compound can act as a curing agent for epoxy resins. The amine group can open the epoxide ring, leading to the formation of a crosslinked thermosetting polymer network. Cycloaliphatic amines are known to be used as epoxy curing agents, and this compound falls into this category. The curing process and the final properties of the epoxy resin can be influenced by the reactivity of the amine and the steric hindrance from the cyclohexyl group.

Polyesters and Polyamides: While less common for this specific structure, the hydroxyl group could, in principle, participate in esterification reactions with dicarboxylic acids to form polyesters. Similarly, the secondary amine could react with dicarboxylic acids or their derivatives to form polyamides. These applications would likely require more forcing reaction conditions compared to polyurethane or epoxy resin synthesis.

Acrylate (B77674) and Methacrylate (B99206) Polymers: The hydroxyl group of this compound can be esterified with acrylic acid or methacrylic acid to produce the corresponding acrylate or methacrylate monomers. These monomers can then undergo free-radical polymerization to yield polymers with pendant N-cyclohexyl-N-(2-hydroxyethyl)amino groups. Such polymers could find applications as coatings, adhesives, or in the formulation of specialty resins.

The table below summarizes the potential roles of this compound in the synthesis of various polymeric materials.

| Polymer Type | Potential Role of this compound | Resulting Polymer Characteristics |

| Polyurethanes | Chain extender or crosslinker | Enhanced thermal and mechanical properties |

| Epoxy Resins | Curing agent | Crosslinked thermoset with specific cure kinetics |

| Polyesters | Monomer (with dicarboxylic acids) | Modified polyester (B1180765) backbone |

| Polyamides | Monomer (with dicarboxylic acids) | Modified polyamide backbone |

| Polyacrylates / Polymethacrylates | Precursor to functional monomers | Polymers with pendant functional groups |

Conjugation with Biologically Active Scaffolds

The chemical structure of this compound, featuring both a secondary amine and a hydroxyl group, makes it a candidate for use as a linker or spacer molecule in the conjugation of biologically active scaffolds. Bioconjugation is a key strategy for the development of advanced biomaterials, drug delivery systems, and tissue engineering constructs.

The amine and hydroxyl groups provide handles for covalent attachment to a variety of bioactive molecules and scaffold materials. The choice of functional group for conjugation would depend on the desired chemistry and the available reactive sites on the scaffold and the bioactive molecule.

Amine-based Conjugation: The secondary amine can be targeted for conjugation through various chemical reactions. For instance, it can react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. This is a widely used strategy for linking molecules to proteins, peptides, and other biomolecules containing lysine (B10760008) residues.

Hydroxyl-based Conjugation: The primary hydroxyl group can be activated or reacted with various functional groups. For example, it can form esters with carboxylic acids, carbonates with chloroformates, or ethers through Williamson ether synthesis. These linkages can be designed to be stable or cleavable under specific physiological conditions, allowing for the controlled release of a conjugated molecule.

The cyclohexyl group in this compound can also play a role in the properties of the resulting bioconjugate. Its hydrophobic nature could influence the self-assembly of amphiphilic conjugates or the interaction of the conjugate with cell membranes.

The table below outlines potential conjugation strategies involving this compound and the types of linkages that can be formed.

| Reactive Group on this compound | Reacts With | Linkage Formed | Potential Application |

| Secondary Amine | Activated Carboxylic Acids (e.g., NHS ester) | Amide | Linking to proteins, peptides |

| Secondary Amine | Isocyanates | Urea | Stable linkage in bioconjugates |

| Secondary Amine | Aldehydes/Ketones (reductive amination) | Amine | Attachment to carbohydrate-based scaffolds |

| Hydroxyl Group | Carboxylic Acids (e.g., DCC/DMAP) | Ester | Prodrug design, cleavable linkers |

| Hydroxyl Group | Chloroformates | Carbonate | Stable linkage in bioconjugates |

| Hydroxyl Group | Alkyl Halides (Williamson ether synthesis) | Ether | Stable, non-cleavable linkage |

While direct research on the use of this compound in these specific applications is not extensively documented, the fundamental reactivity of its functional groups provides a strong basis for its potential utility in the development of novel polymeric materials and in the bioconjugation of biologically active scaffolds. Further research would be needed to fully explore and characterize its performance in these areas.

Advanced Spectroscopic and Computational Characterization of N Cyclohexylethanolamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of N-Cyclohexylethanolamine, offering insights into its atomic connectivity and functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a complex set of signals. The protons on the cyclohexane (B81311) ring would appear as a series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The proton attached to the nitrogen atom would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The methylene (B1212753) protons of the ethanolamine (B43304) moiety would be split into two distinct multiplets due to their different chemical environments.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For cyclohexylamine (B46788), a related compound, the carbon atom attached to the nitrogen (C1) resonates at approximately 50.7 ppm. The other carbons of the cyclohexane ring show signals at around 37.1 ppm (C2, C6), 25.8 ppm (C3, C5), and 25.2 ppm (C4). In this compound, the carbons of the ethanolamine side chain would give rise to additional signals, typically in the range of 50-70 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Moieties

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Cyclohexyl, attached to N) | ~50 |

| C2, C6 (Cyclohexyl) | ~37 |

| C3, C5 (Cyclohexyl) | ~26 |

| C4 (Cyclohexyl) | ~25 |

| CH₂ (attached to N) | ~50-60 |

| CH₂ (attached to OH) | ~60-70 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, hydroxyl, and alkyl groups.

A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group, as well as the N-H stretching of the secondary amine. The C-H stretching vibrations of the cyclohexyl and ethyl groups would appear as sharp peaks between 2850 and 3000 cm⁻¹. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region, while the C-O stretching would be observed around 1050-1150 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (Broad) |

| N-H | Stretching | 3200-3600 (Broad) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-N | Stretching | 1000-1250 |

| C-O | Stretching | 1050-1150 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern, which can aid in its structural elucidation. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (C₈H₁₉NO, 145.24 g/mol ).

Common fragmentation pathways for amino alcohols include the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). For this compound, this would likely result in the formation of a stable iminium ion. For instance, cleavage of the bond between the two carbons of the ethanolamine moiety could lead to a fragment with m/z corresponding to the cyclohexylaminomethyl cation.

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into the electronic structure and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.com DFT calculations can be employed to determine various molecular properties of this compound, such as its optimized geometry, electronic energy, and the distribution of electron density. mdpi.com

By solving the Kohn-Sham equations, DFT can provide information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. Furthermore, DFT can be used to simulate theoretical vibrational spectra, which can then be compared with experimental IR data to aid in the assignment of absorption bands. Studies on related amino acids have demonstrated the utility of DFT in calculating chemical reactivity descriptors and understanding physicochemical behavior. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the conformational landscape of molecules by simulating the physical movements of atoms and molecules. calcus.cloudyoutube.com For a molecule such as this compound, which possesses both a flexible cyclohexane ring and a rotatable ethanolamine side chain, MD simulations can provide detailed insights into its dynamic behavior and preferred three-dimensional structures. scholaris.canih.gov

The core of an MD simulation is the iterative solving of Newton's equations of motion for a system of interacting atoms. youtube.com This process generates a trajectory that describes how the positions and velocities of the atoms in the molecule evolve over time. mdpi.com From this trajectory, various properties can be extracted, including the identification of stable conformations, the pathways of conformational transitions, and the free energy differences between different conformational states. calcus.cloudnih.gov

A typical MD simulation workflow for the conformational analysis of this compound would involve several key steps:

System Setup: A starting 3D structure of the this compound molecule is generated. This structure is then placed in a simulation box, often filled with a solvent (like water) to mimic physiological conditions.

Force Field Selection: A force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. The force field consists of a set of parameters that define the bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) between atoms.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable interactions.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure to reach a stable state.

Production Run: The simulation is run for a significant period to generate a long trajectory, allowing for sufficient sampling of the conformational space.

Analysis: The resulting trajectory is analyzed to identify the most populated conformations, often using techniques like cluster analysis. The energetic barriers between different conformations can also be calculated. scholaris.ca

For the cyclohexane ring in this compound, MD simulations can capture the characteristic chair-to-boat interconversions. youtube.comnih.gov The simulation can also reveal the preferred orientations of the ethanolamine substituent (axial versus equatorial) and the rotational conformations (gauche versus anti) around the C-C and C-N bonds of the side chain.

| Parameter | Typical Value/Choice | Description |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E | Represents the water molecules in the simulation box. |

| Ensemble | NPT (isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Time Step | 1-2 fs | The interval between successive steps in the simulation. |

| Simulation Length | 100 ns - 1 µs | The total duration of the production run. |

Prediction of Physico-chemical Parameters (e.g., pKa values)

The acid dissociation constant (pKa) is a crucial physicochemical parameter that influences the ionization state of a molecule at a given pH. For this compound, the nitrogen atom of the ethanolamine group can be protonated, and its pKa value will determine the extent of this protonation in different environments. Computational methods offer a valuable alternative to experimental measurements for predicting pKa values. optibrium.commdpi.com

Various computational approaches can be employed for pKa prediction, broadly categorized into quantum mechanical (QM) methods and quantitative structure-property relationship (QSPR) models, which often incorporate machine learning techniques. optibrium.comrowansci.com

QM-based methods calculate the pKa by determining the Gibbs free energy change of the deprotonation reaction in solution. mdpi.com This typically involves calculating the energies of the protonated and deprotonated forms of the molecule in a solvated environment, often modeled using implicit solvent models like the Polarizable Continuum Model (PCM). mdpi.com

QSPR models, on the other hand, establish a statistical relationship between the pKa and a set of molecular descriptors. nih.gov These descriptors are numerical representations of the molecule's structural and electronic features. A training set of molecules with known pKa values is used to build the model, which can then be used to predict the pKa of new compounds like this compound.

The types of molecular descriptors used in QSPR models for pKa prediction can be diverse and are generally categorized as follows:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: Related to the electronic properties of the molecule, such as partial charges on atoms and dipole moments.

Quantum-chemical descriptors: Calculated using quantum chemical methods, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

| Descriptor Category | Example Descriptor | Relevance to pKa |

|---|---|---|

| Topological | Wiener Index | Reflects molecular branching and size. |

| Geometrical | Solvent Accessible Surface Area (SASA) | Relates to the interaction of the molecule with the solvent. |

| Electronic | Partial charge on the nitrogen atom | Indicates the electron density around the ionizable center. |

| Quantum-Chemical | HOMO-LUMO gap | Relates to the molecule's chemical reactivity and stability. |

Quantum Chemical Methods for Molecular Properties

Quantum chemical methods are theoretical approaches based on the principles of quantum mechanics that are used to calculate the electronic structure and properties of molecules. jocpr.comnih.gov These methods provide a fundamental understanding of molecular behavior and can be applied to this compound to predict a wide range of its properties with high accuracy. psu.edu

The foundation of these methods is the solution of the Schrödinger equation for the molecule of interest. jocpr.com Due to the complexity of solving this equation exactly for multi-electron systems, various approximation methods have been developed. These can be broadly classified into semi-empirical methods and ab initio methods, with Density Functional Theory (DFT) being a widely used ab initio approach. uwosh.edu

For this compound, quantum chemical calculations can be used to determine several key molecular properties:

Optimized Geometry: These methods can predict the most stable three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and dihedral angles. jocpr.com

Electronic Properties: They can provide detailed information about the electronic structure, such as the distribution of electron density, the dipole moment, and the molecular electrostatic potential. This information is crucial for understanding the molecule's polarity and its interactions with other molecules.

Molecular Orbitals: Quantum chemical calculations can determine the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tcd.ieyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Spectroscopic Properties: These methods can predict various spectroscopic properties, such as the vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis spectra), which can be compared with experimental data for structural validation. jocpr.com

| Property | Significance |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure. |

| Dipole Moment | Indicates the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| HOMO and LUMO Energies | Relate to the molecule's ability to donate or accept electrons. |

| Vibrational Frequencies | Correlate with the peaks in the infrared spectrum. |

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or another biological macromolecule. nih.govyoutube.com For derivatives of this compound, docking studies can be instrumental in understanding their potential interactions with various biological targets and in guiding the design of new molecules with specific biological activities. researchgate.net

The primary goal of molecular docking is to identify the most stable binding mode of a ligand within the active site of a receptor and to estimate the strength of the interaction, often expressed as a binding affinity or a docking score. bdvets.org A typical docking workflow involves two main components: a search algorithm and a scoring function.

Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site to generate a wide range of potential binding poses. nih.gov

Scoring Function: This component evaluates each generated pose and assigns a score that estimates the binding affinity. The scoring function takes into account various factors, such as electrostatic interactions, van der Waals interactions, hydrogen bonding, and desolvation effects. nih.gov

For hypothetical derivatives of this compound, docking studies could be performed against a variety of receptors to explore their potential biological activities. For example, if derivatives are designed as potential enzyme inhibitors, they would be docked into the active site of the target enzyme. The results of the docking study would provide insights into the key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds between the hydroxyl or amino groups of the ligand and specific amino acid residues in the receptor.

The output of a docking study typically includes:

Binding Poses: The predicted three-dimensional structures of the ligand-receptor complex.

Docking Scores: A numerical value for each pose that reflects the predicted binding affinity.

Interaction Analysis: A detailed breakdown of the non-covalent interactions between the ligand and the receptor for the top-scoring poses.

| Interaction Type | Description | Potential Involvement of this compound Derivatives |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The hydroxyl and amino groups can act as hydrogen bond donors or acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The cyclohexyl ring can engage in hydrophobic interactions with nonpolar residues of the receptor. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms of the ligand contribute to these interactions. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The protonated amino group would have a positive charge, leading to electrostatic interactions. |

Role of N Cyclohexylethanolamine in Catalysis and Material Science

Catalytic Applications of N-Cyclohexylethanolamine and Its Derivatives

The presence of both a nucleophilic amine and a hydroxyl group, along with the potential for chirality, makes this compound a valuable scaffold for the development of novel catalysts.

Organocatalysis has become a powerful tool in organic synthesis for producing enantioenriched chiral compounds. uniroma1.it Chiral amines and their derivatives are a cornerstone of this field, capable of promoting highly stereoselective reactions. myuchem.comrsc.org While research specifically detailing this compound as a primary organocatalyst is emerging, its structural motifs are analogous to well-established catalysts used in asymmetric synthesis.

Chiral derivatives of this compound can be employed in various stereoselective transformations. The fundamental principle lies in the formation of transient chiral intermediates, such as enamines or iminium ions, which then react with a substrate. The specific stereochemical environment created by the chiral catalyst directs the approach of the reactant, leading to the preferential formation of one enantiomer over the other. youtube.com This control is governed by the conformational rigidity and steric hindrance imposed by the catalyst's structure, such as the cyclohexane (B81311) ring. youtube.com

For example, in reactions like the aldol (B89426) or Michael additions, a chiral amine catalyst condenses with a carbonyl compound to form a chiral enamine. youtube.com This enamine then acts as a nucleophile. The stereochemical outcome of the subsequent reaction is dictated by the catalyst's structure, which shields one face of the enamine, forcing the electrophile to attack from the less hindered side. uniroma1.ityoutube.com The development of this compound-based chiral catalysts holds promise for new, efficient routes to optically active molecules that are crucial building blocks in the pharmaceutical and fine chemical industries. uniroma1.it

In the realm of polymer chemistry, amine catalysts are crucial for the production of polyurethanes. whamine.com These catalysts accelerate the reaction between polyols and polyisocyanates to form the urethane (B1682113) linkages that constitute the polymer backbone. san-apro.co.jpgoogle.com this compound, containing a tertiary amine (once the nitrogen is appropriately substituted, as is common for catalyst derivatives) and a hydroxyl group, can function as a highly effective catalyst in these processes.

Amine catalysts operate by activating either the isocyanate or the alcohol component. mdpi.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, forming a reactive intermediate. This complex is then more susceptible to nucleophilic attack by the hydroxyl group of the polyol, facilitating the formation of the urethane bond and regenerating the amine catalyst.

The catalytic activity of amines in polyurethane foam production is a critical factor in controlling the reaction profile, including the cream, gel, and tack-free times. google.com Different amine catalysts can be used to balance the blowing reaction (water-isocyanate) and the gelling reaction (polyol-isocyanate). google.com this compound derivatives, such as N,N-dimethylcyclohexylamine (DMCHA), are widely used catalysts in the manufacturing of polyurethane foams. google.com The presence of the hydroxyl group in this compound itself allows it to be a "reactive catalyst," meaning it can become incorporated into the polymer backbone, which can be advantageous in reducing catalyst migration and emissions from the final product. san-apro.co.jp

Table 1: Comparison of Amine Catalyst Types in Polyurethane Production

| Catalyst Type | Examples | Primary Function |

| Aliphatic Amines | N,N-dimethylcyclohexylamine, Triethylamine | Promote blowing and gelling reactions whamine.com |

| Alicyclic Amines | N-ethylmorpholine, N-methylmorpholine | General purpose catalysts whamine.com |

| Alcohol Compounds | Triethanolamine, Dimethylethanolamine (DMEA) | Reactive catalysts, can be incorporated into the polymer chain whamine.com |

The development of efficient hydrogen storage and release systems is a critical area of research for a hydrogen-based economy. Liquid Organic Hydrogen Carriers (LOHCs) are molecules that can be hydrogenated for storage and dehydrogenated to release hydrogen on demand. N-heterocyclic compounds are promising LOHC candidates due to their high hydrogen storage capacities and favorable thermodynamics for dehydrogenation. mdpi.com

Derivatives of this compound, which contain a saturated carbocyclic ring, can be utilized in catalytic dehydrogenation and aromatization reactions. nih.gov These reactions typically employ a heterogeneous or homogeneous catalyst, often based on precious metals like palladium or ruthenium, to facilitate the removal of hydrogen atoms from the cyclohexane ring, leading to the formation of an aromatic ring and the release of molecular hydrogen. nih.govmdpi.com

The process of acceptorless dehydrogenation (AD) is particularly noteworthy as it releases hydrogen gas as the only byproduct, making it a clean process. mdpi.com Recent studies have focused on the dehydrogenative aromatization of cyclohexanone (B45756) and cyclohexylamine (B46788) derivatives, which are structurally related to this compound. researchgate.netchemrxiv.orgrsc.org The efficiency of these reactions is highly dependent on the catalyst system and the reaction conditions. The presence of the nitrogen and oxygen atoms in this compound derivatives can influence the adsorption and activation of the molecule on the catalyst surface, thereby affecting the reaction pathway and selectivity.

Ligands play a pivotal role in homogeneous catalysis, modulating the steric and electronic properties of a metal center to control its catalytic activity, selectivity, and stability. nsf.gov this compound is a bidentate ligand, capable of coordinating to a metal center through both its nitrogen and oxygen atoms. This chelation effect can lead to the formation of stable metal complexes with well-defined geometries.

The combination of a "hard" amine donor and a "hard" alcohol/alkoxide donor makes this compound suitable for coordinating with a variety of transition metals. The steric bulk of the cyclohexyl group can be used to create a specific chiral environment around the metal center, which is highly desirable for asymmetric catalysis.

Metal complexes featuring this compound-type ligands have potential applications in a wide range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. rsc.orgrsc.org For instance, N-heterocyclic carbene (NHC) metal complexes are a prominent class of catalysts where the ligand structure is crucial for performance. ugent.be While not an NHC itself, the principles of ligand design are transferable, and the synthesis of novel metal complexes with this compound could lead to catalysts with unique reactivity and selectivity. researchgate.net

Integration into Advanced Materials

Beyond its catalytic roles, this compound is also a valuable component in the formulation of advanced materials, particularly polymers. Its bifunctional nature allows it to act as both a stabilizer and a reactive agent.

Curing Agents: In the context of thermosetting polymers like epoxy resins, a curing agent or hardener is required to crosslink the polymer chains, transforming the liquid resin into a hard, infusible solid. threebond.co.jppcimag.com Amines are a major class of curing agents for epoxy resins, with the active hydrogens on the amine reacting with the epoxide groups to form a crosslinked network. pcimag.comgoogle.com

This compound, with its secondary amine and primary hydroxyl group, can participate in the epoxy curing process. The amine group can initiate the ring-opening of the epoxy group, and the hydroxyl group can also react with epoxy groups, particularly at elevated temperatures or in the presence of a catalyst. Cycloaliphatic amines, as a class, are known to impart good thermal and mechanical properties to the cured epoxy resin. google.comcore.ac.uk The incorporation of this compound into an epoxy formulation can influence properties such as the glass transition temperature (Tg), chemical resistance, and mechanical strength of the final product.

Stabilizers: Polymers are susceptible to degradation over time due to exposure to heat, light, and oxygen. Stabilizers are additives that are incorporated into polymer formulations to prevent or retard these degradation processes. nih.gov Amine compounds can function as stabilizers, particularly as light stabilizers (known as Hindered Amine Light Stabilizers or HALS) or as antioxidants.

While this compound itself is not a classic HALS, its derivatives can be designed to perform this function. The mechanism of stabilization often involves the scavenging of free radicals that are formed during the initial stages of polymer degradation. By interrupting the radical chain reaction, the stabilizer prevents the further breakdown of the polymer chains. mdpi.com The choice of stabilizer depends on the polymer type, the intended application, and the environmental conditions to which the material will be exposed. researchgate.net

Table 2: Functional Roles of this compound in Polymer Formulations

| Role | Polymer System | Mechanism of Action | Resulting Property Improvement |

| Curing Agent | Epoxy Resins | The amine and hydroxyl groups react with epoxide rings to form a crosslinked network. threebond.co.jp | Increased hardness, thermal stability, and chemical resistance. pcimag.com |

| Stabilizer | Various Polymers | Scavenging of free radicals to inhibit polymer degradation. | Enhanced durability and resistance to environmental factors like heat and UV light. nih.gov |

Development of Novel Resins and Coatings

While direct applications of this compound in resins and coatings are not extensively documented in widely available literature, the utility of structurally similar cycloaliphatic amines is well-established, particularly as curing agents for epoxy resin systems. These compounds play a crucial role in the cross-linking process that transforms liquid epoxy resins into hard, durable, and chemically resistant thermoset plastics.